molecular formula C13H15N3O2S B7530600 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide

Cat. No. B7530600
M. Wt: 277.34 g/mol
InChI Key: PLHGEJJIFJBALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide (THNPS) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THNPS belongs to the class of sulfonamide derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide involves the modulation of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has been shown to inhibit the activation of these pathways, which are involved in cell proliferation, survival, and inflammation. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide also targets specific proteins, such as COX-2 and MMP-9, which are implicated in cancer and inflammation.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against neurodegeneration. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has also been found to modulate the expression of various genes and proteins involved in these processes.

Advantages and Limitations for Lab Experiments

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide can be easily synthesized and purified, making it readily available for research purposes. However, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide also requires further studies to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

Several future directions can be pursued to further investigate the potential therapeutic applications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide. These include the development of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide derivatives with improved pharmacological properties, the investigation of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide in combination with other drugs for synergistic effects, and the exploration of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide in preclinical and clinical studies for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide and its downstream signaling pathways.
In conclusion, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide can be synthesized by a simple method and has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action and pharmacological properties of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide, and to explore its potential in clinical settings.

Synthesis Methods

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide can be synthesized by the reaction of 1,2,3,4-tetrahydronaphthalene with pyrazole-4-sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide. The yield of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In inflammation research, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation. In neurodegenerative disease research, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-19(18,11-8-14-15-9-11)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6,8-9,13,16H,3,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHGEJJIFJBALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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